molecular formula C13H16N2O3 B5397056 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide

3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide

Cat. No. B5397056
M. Wt: 248.28 g/mol
InChI Key: VUOYLCHRMBFAPI-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide is a chemical compound that has been the subject of significant scientific research in recent years. This compound is of interest due to its potential use in a variety of applications, including as a pharmaceutical agent and in the development of new materials.

Mechanism of Action

The mechanism of action of 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Research has shown that 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide has a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models, and may also have antioxidant properties. Additionally, studies have suggested that this compound may have a protective effect on the liver.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide in lab experiments is that it has been extensively studied, and its properties and effects are well understood. However, one limitation of using this compound is that it can be difficult and expensive to synthesize, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide. One area of research could focus on further elucidating the compound's mechanism of action, and identifying specific enzymes or pathways that it targets. Additionally, research could be conducted to explore the potential use of this compound in the treatment of specific diseases or conditions, such as liver disease or cancer. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound, which could increase its use in a variety of applications.

Synthesis Methods

The synthesis of 3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 3,5-dihydroxybenzohydrazide with 1-methyl-4-penten-1-one in the presence of a catalyst. This reaction results in the formation of the desired product, which can then be purified and isolated for further use.

Scientific Research Applications

3,5-dihydroxy-N'-(1-methyl-4-penten-1-ylidene)benzohydrazide has been the subject of extensive scientific research due to its potential use in a variety of applications. One area of research has focused on the use of this compound as a pharmaceutical agent. Studies have shown that this compound has potential as an anti-inflammatory agent, and may also have anticancer properties.

properties

IUPAC Name

N-[(Z)-hex-5-en-2-ylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-4-5-9(2)14-15-13(18)10-6-11(16)8-12(17)7-10/h3,6-8,16-17H,1,4-5H2,2H3,(H,15,18)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOYLCHRMBFAPI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC(=C1)O)O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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